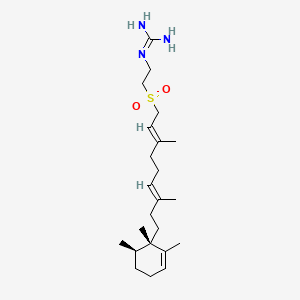
Agelasidine C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Agelasidine C is a natural product found in Agelas and Agelas nakamurai with data available.
Applications De Recherche Scientifique
Chemical Structure and Isolation
- Agelasidine C, a diterpene derivative, was first isolated from the Caribbean sea sponge Agelas clathrodes. Its structure was determined through spectral data analysis, confirming it as a hypotaurocyamine diterpenoid (Morales & Rodríguez, 1992).
Anticancer Potential
- Although studies specifically on Agelasidine C are limited, related compounds like Agelasidine A have been found to induce apoptosis in human hepatocellular carcinoma cells. This suggests potential anticancer capabilities for Agelasidine C as well (Lu et al., 2022).
Antifungal and Cytotoxic Activity
- Agelasidine C exhibits potent antifungal and modest cytotoxic activity against human chronic lymphocytic leukemia (CLL) cells. This highlights its potential as an antifungal agent and in cancer treatment research (Stout, Yu, & Molinski, 2012).
Antibacterial and Antifungal Properties
- A study on Agelasidine A, closely related to Agelasidine C, demonstrated antibacterial and antifungal activities, indicating similar potential for Agelasidine C in combating bacterial and fungal infections (Medeiros et al., 2006).
Synthetic Studies
- The total synthesis of Agelasidine C has been achieved, which is crucial for further pharmacological studies and potential therapeutic applications. This synthesis paves the way for more accessible research and application (Asao, Iio, & Tokoroyama, 1989).
Antimicrobial Activities
- Compounds isolated from marine sponges, including Agelasidine C, have shown significant antimicrobial activities, underscoring their potential in developing new antimicrobial agents (Yang et al., 2012).
Propriétés
Numéro CAS |
96617-52-6 |
|---|---|
Formule moléculaire |
C23H41N3O2S |
Poids moléculaire |
423.7 g/mol |
Nom IUPAC |
2-[2-[(2E,6E)-3,7-dimethyl-9-[(1S,6R)-1,2,6-trimethylcyclohex-2-en-1-yl]nona-2,6-dienyl]sulfonylethyl]guanidine |
InChI |
InChI=1S/C23H41N3O2S/c1-18(12-14-23(5)20(3)10-7-11-21(23)4)8-6-9-19(2)13-16-29(27,28)17-15-26-22(24)25/h8,10,13,21H,6-7,9,11-12,14-17H2,1-5H3,(H4,24,25,26)/b18-8+,19-13+/t21-,23-/m1/s1 |
Clé InChI |
ZKAIIIOGWKNEAA-DEWOAGJPSA-N |
SMILES isomérique |
C[C@@H]1CCC=C([C@@]1(C)CC/C(=C/CC/C(=C/CS(=O)(=O)CCN=C(N)N)/C)/C)C |
SMILES |
CC1CCC=C(C1(C)CCC(=CCCC(=CCS(=O)(=O)CCN=C(N)N)C)C)C |
SMILES canonique |
CC1CCC=C(C1(C)CCC(=CCCC(=CCS(=O)(=O)CCN=C(N)N)C)C)C |
Synonymes |
Agd-C agelasidine C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



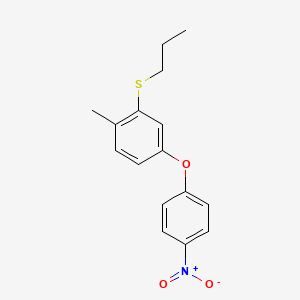
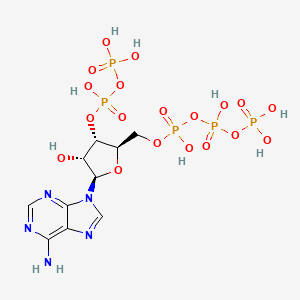
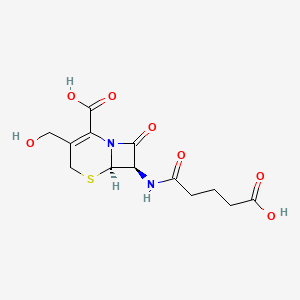
![3-[[(3-Methoxyanilino)-oxomethyl]amino]benzoic acid](/img/structure/B1234933.png)
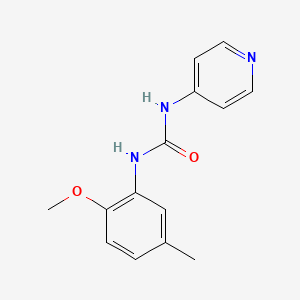
![8-{3-[4-(4,5-Dihydroxy-6-methyl-tetrahydro-pyran-2-yloxy)-2-hydroxy-5,6-dimethyl-tetrahydro-pyran-2-yl]-2-hydroxy-1-methyl-butyl}-20-hydroxy-9-methoxy-1,3,13-trimethyl-16-pentyl-7,17,19-trioxa-bicyclo[13.4.1]icosa-2,4,10,12-tetraen-6-one](/img/structure/B1234935.png)
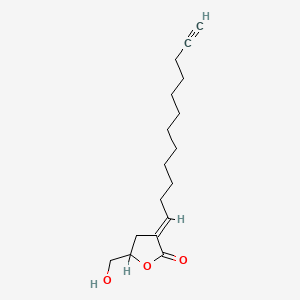

![(2S,3aR,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-1-oxopropyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B1234940.png)



![(6R,7R)-7-[[(E)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;dihydrate](/img/structure/B1234949.png)
